1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H11F2N3 It is characterized by the presence of a difluorocyclobutyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The starting material, (3,3-Difluorocyclobutyl)methanol, is synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Attachment of the Triazole Ring: The difluorocyclobutyl intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorocyclobutyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives .
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)-N-MethylMethanaMine hydrochloride
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the difluorocyclobutyl group and the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10F2N4 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-11-6(10)12-13/h4-5H,1-3H2,(H2,10,12) |
InChI Key |
INQZQJGSTJEXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=NC(=N2)N |
Origin of Product |
United States |
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